molecular formula C11H16NOP B2363561 Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide CAS No. 2287334-96-5

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide

Cat. No.: B2363561
CAS No.: 2287334-96-5
M. Wt: 209.229
InChI Key: ZCYLKCGHRAARTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide typically involves the reaction of a suitable quinoline derivative with a phosphine oxide precursor. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to a specific temperature, often around 100-150°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and influencing enzymatic activity. The tetrahydroquinoline ring can interact with biological membranes and proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a phosphine oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLKCGHRAARTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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